molecular formula C19H24O4 B1199234 3,17-Dioxo-4-androsten-19-oic acid CAS No. 4757-95-3

3,17-Dioxo-4-androsten-19-oic acid

Cat. No. B1199234
CAS RN: 4757-95-3
M. Wt: 316.4 g/mol
InChI Key: SCHKUIWXIYXQFK-UNTXSKPGSA-N
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Description

"3,17-Dioxo-4-androsten-19-oic acid" is a steroid derivative that has been explored for various chemical transformations and properties. It serves as an intermediate for the synthesis of a range of steroid analogues and derivatives, playing a crucial role in studies related to enzyme inhibition, molecular modeling, and synthesis pathways.

Synthesis Analysis

The synthesis of derivatives of "3,17-Dioxo-4-androsten-19-oic acid" involves complex chemical procedures. For instance, derivatives of 19-azaandrostenedione and 19-amino-4-androstene-3,17-dione were synthesized as potential inhibitors of aromatase, starting from 3,17-dioxo-4-androsten-19-oic acid through a Curtius rearrangement process (Lovett, Darby, & Counsell, 1984).

Molecular Structure Analysis

The molecular conformation and structure of steroid derivatives play a significant role in their biochemical activities. For instance, the molecular conformation of 19-hydroxy-4-androstene-3,17-dione has been determined crystallographically, providing insights into its interaction with enzyme active sites (Duax & Osawa, 1980).

Chemical Reactions and Properties

Steroid derivatives undergo various chemical reactions, contributing to their diverse properties. For example, solvolysis of 3,17-dioxo-19-mesyloxy-delta-4-androstene led to the identification of significant side products, demonstrating the compound's reactivity and potential for transformation (Wieland & Anner, 1969).

Physical Properties Analysis

The physical properties of "3,17-Dioxo-4-androsten-19-oic acid" derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and pharmaceutical formulations. These properties are determined through experimental studies and contribute to understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of "3,17-Dioxo-4-androsten-19-oic acid" derivatives in synthetic chemistry and drug development. For example, the study of photochemical reactions of α,β-unsaturated γ-aldehydoketones revealed significant insights into the chemical behavior of steroid derivatives under UV irradiation (Pfenninger et al., 1968).

Scientific Research Applications

  • Synthesis of Aromatase Inhibitors : A study by Lovett, Darby, and Counsell (1984) explored the synthesis of 19-azaandrostenedione and 19-amino-4-androstene-3,17-dione derivatives from 3,17-dioxo-4-androsten-19-oic acid as potential inhibitors of aromatase, an enzyme involved in estrogen synthesis. However, these compounds showed less inhibitory activity compared to known inhibitors (Lovett, Darby, & Counsell, 1984).

  • Solvolysis Studies : Wieland and Anner (1969) conducted solvolysis of 3,17-dioxo-19-mesyloxy-Δ4-androstene and identified two side products, 6s-methylestrone and 3,17-dioxo-B-homo-Δ4,6-19-norandrostadiene, highlighting the chemical reactivity and transformation potential of 3,17-dioxo-4-androsten-19-oic acid derivatives (Wieland & Anner, 1969).

  • Transformation to Estrane Derivatives : Siegmann and Winter (2010) found that 3,17-dioxo-Δ4-androsten-19-al, closely related to 3,17-dioxo-4-androsten-19-oic acid, can be used to prepare estrane derivatives, highlighting its utility in steroid chemistry (Siegmann & Winter, 2010).

  • Mechanistic Studies in Estrogen Biosynthesis : Akhtar, Calder, Corina, and Wright (1982) utilized a derivative, 19-oxo-4-androstene-3,17-dione, in their study of the mechanism of estrogen biosynthesis, indicating the importance of such compounds in understanding biochemical pathways (Akhtar et al., 1982).

  • Role in the Formation of C18 Neutral Steroids : Garrett, Hoover, Shackleton, and Anderson (1991) identified 19-oic-androstenedione (3,17-dioxo-4-androsten-19-oic acid) as a major metabolite in porcine granulosa cells and suggested its potential as a precursor for C18 neutral steroids, demonstrating its biological significance (Garrett et al., 1991).

properties

IUPAC Name

(8S,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-18-8-7-15-13(14(18)4-5-16(18)21)3-2-11-10-12(20)6-9-19(11,15)17(22)23/h10,13-15H,2-9H2,1H3,(H,22,23)/t13-,14-,15-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHKUIWXIYXQFK-UNTXSKPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963877
Record name 3,17-Dioxoandrost-4-en-19-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,17-Dioxo-4-androsten-19-oic acid

CAS RN

4757-95-3
Record name 3,17-Dioxo-4-androsten-19-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004757953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,17-Dioxoandrost-4-en-19-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
WM GARRETT, DJ HOOVER… - …, 1991 - academic.oup.com
The present studies were conducted to define the pathway(s) by which androstenedione is metabolized in porcine granulosa cells (pGC) and determine whether metabolism of this …
Number of citations: 32 academic.oup.com
E Houghton, P Teale, MC Dumasia - Analytica chimica acta, 2007 - Elsevier
For almost two decades we have known that enzymatic hydrolysis of “normal” urine samples from the entire male horse using Escherichia coli (E. coli) followed by solvolysis (ethyl …
Number of citations: 28 www.sciencedirect.com
JA Lovett, MV Darby, RE Counsell - Journal of medicinal chemistry, 1984 - ACS Publications
Derivatives of 19-azaandrostenedione (10/3-amino-4-estrene-3, 17-dione, 2) and 19-amino-4-androstene-3, 17-dione (3) were synthesized as potential inhibitors of aromatase (…
Number of citations: 29 pubs.acs.org
Y You, CE Uboh, LR Soma, F Guan, D Taylor… - Journal of Equine …, 2014 - Elsevier
A liquid chromatography–tandem mass spectrometry method was developed to confirm the presence of androstenedione-19-oic acid in intact male equine plasma and to show the …
Number of citations: 5 www.sciencedirect.com
S Graham‐Lorence, JA Peterson, B Amarneh… - Protein …, 1995 - Wiley Online Library
P450 hemeproteins comprise a large gene superfamily that catalyzes monooxygenase reactions in the presence of a redox partner. Because the mammalian members are, without …
Number of citations: 270 onlinelibrary.wiley.com
S Moslemi, P Silberzahn… - Journal of endocrinology, 1995 - joe.bioscientifica.com
Explants of equine full-term placenta have been shown to synthesize 19-norandrogens from labelled androgens. Steroid metabolites were purified by silica-gel column chromatography …
Number of citations: 12 joe.bioscientifica.com
E Houghton, S Maynard - Doping in Sports: Biochemical Principles, Effects …, 2010 - Springer
This chapter reviews drug and medication control in equestrian sports and addresses the rules of racing, the technological advances that have been made in drug detection and the …
Number of citations: 25 link.springer.com
AT Kicman, E Houghton, DB Gower - Steroid Analysis, 2010 - Springer
This chapter highlights the important aspects of detection of doping with synthetic anabolic steroids and discusses some of the problems with, and solutions to, the detection of misuse of …
Number of citations: 11 link.springer.com

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